molecular formula C12H20O B14425458 Dodec-11-EN-9-YN-1-OL CAS No. 82334-20-1

Dodec-11-EN-9-YN-1-OL

Cat. No.: B14425458
CAS No.: 82334-20-1
M. Wt: 180.29 g/mol
InChI Key: PQRCRBZCJIWISU-UHFFFAOYSA-N
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Description

Dodec-11-EN-9-YN-1-OL is a hypothetical unsaturated alcohol with a 12-carbon chain, featuring both a triple bond at position 9 (yn-9) and a double bond at position 11 (en-11), along with a hydroxyl group at the terminal position (C1).

Properties

CAS No.

82334-20-1

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

dodec-11-en-9-yn-1-ol

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,13H,1,5-12H2

InChI Key

PQRCRBZCJIWISU-UHFFFAOYSA-N

Canonical SMILES

C=CC#CCCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodec-11-EN-9-YN-1-OL can be synthesized through several methods. One common approach involves the partial hydrogenation of dodec-11-yn-1-ol. This process typically uses a palladium catalyst under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, this compound is produced through large-scale chemical processes. These methods often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dodec-11-EN-9-YN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acid chlorides

Major Products Formed

Scientific Research Applications

Dodec-11-EN-9-YN-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dodec-11-EN-9-YN-1-OL involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally related to Dodec-11-EN-9-YN-1-OL, differing in chain length, unsaturation type, and functional group positions. Key comparisons are summarized in Table 1.

Table 1: Structural and Physical Properties of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Unsaturation Type Unsaturation Position Key Properties/Applications Source
10-Undecen-1-ol C₁₁H₂₂O 170.30 Double bond (en) C10 Used as a reagent; >98% purity, non-hazardous [1]
E-11-Hexadecen-1-ol C₁₆H₃₂O 240.42 Double bond (en) C11 (E-stereochemistry) Structural data available (NIST); potential pheromone analog [2]
Dec-9-en-1-ol C₁₀H₂₀O 156.27 Double bond (en) C9 Component in essential oils; GC/MS confirmed [6]
11-OCTADECYN-1-OL C₁₈H₃₄O₂ 268.48 Triple bond (yn) C11 Synonym conflicts noted (misassigned to a double bond variant) [7]
Dodecan-1-ol C₁₂H₂₆O 186.33 Saturated N/A Industrial surfactant; non-reactive [3]
9-Decyn-1-ol C₁₀H₁₈O 154.25 Triple bond (yn) C9 Lab reagent; storage conditions critical [8]

Structural Analysis

  • Chain Length : this compound (C12) bridges mid-length (C10–C12) and long-chain (C16–C18) analogs. Longer chains (e.g., C18 in 11-OCTADECYN-1-OL) typically exhibit higher molecular weights and boiling points .
  • Unsaturation : The dual en-yn system in this compound contrasts with single-unsaturated analogs. For example, 10-Undecen-1-ol’s isolated double bond imparts moderate reactivity (e.g., hydrogenation or epoxidation) , while 9-Decyn-1-ol’s triple bond enables click chemistry (e.g., azide-alkyne cycloaddition) . Conjugated en-yn systems may exhibit enhanced electrophilicity or polymerization tendencies.

Reactivity and Stability

  • Double Bonds : E-11-Hexadecen-1-ol’s stereochemistry (E-configuration) suggests geometric stability in pheromone-like applications . This compound’s double bond at C11 may similarly influence stereoselective reactions.
  • Triple Bonds : 9-Decyn-1-ol’s terminal alkyne is prone to oxidation or nucleophilic attack . A mid-chain triple bond (as in this compound) could mitigate such reactivity while enabling cross-coupling reactions.
  • Combined Effects : The proximity of en and yn groups may lead to conjugation effects, altering electronic properties and susceptibility to radical or electrophilic addition.

Physical Properties

  • Boiling Point : Saturated Dodecan-1-ol (b.p. ~259°C) has a higher boiling point than 10-Undecen-1-ol (unsaturated, lower molecular weight), reflecting reduced van der Waals interactions in unsaturated analogs. This compound’s boiling point is expected to fall between these values.
  • Solubility : Terminal hydroxyl groups enhance water solubility in shorter chains (e.g., Dec-9-en-1-ol) , but hydrophobicity increases with chain length and unsaturation.

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